molecular formula C14H19BF2O3 B6194175 2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2604517-15-7

2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6194175
CAS No.: 2604517-15-7
M. Wt: 284.1
InChI Key:
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Description

2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered significant interest in the field of organic chemistry This compound is notable for its unique structure, which includes a difluoromethyl group and a dioxaborolane ring

Chemical Reactions Analysis

Types of Reactions

2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted aromatic compounds, while reduction can produce methoxy-substituted phenyl derivatives .

Mechanism of Action

The mechanism by which 2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Additionally, the dioxaborolane ring can participate in coordination chemistry, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(trifluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-[2-(fluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-[2-(chloromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The uniqueness of 2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug discovery and materials science .

Properties

CAS No.

2604517-15-7

Molecular Formula

C14H19BF2O3

Molecular Weight

284.1

Purity

95

Origin of Product

United States

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